molecular formula C22H22N2O6 B2531588 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883086-44-0

3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No. B2531588
CAS RN: 883086-44-0
M. Wt: 410.426
InChI Key: OZVBZXRCBNLPFF-UHFFFAOYSA-N
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Description

The compound “3,3’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” is a complex organic molecule. It is related to a class of compounds known as benzo[d][1,3]dioxoles . These compounds are often used in the synthesis of various pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of related compounds often involves the use of a simple condensation method. For instance, the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) was achieved using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The resulting compounds were crystallized in acetone, EtOAc, and EtOH .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures can be analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve Pd-catalyzed C-N cross-coupling . Further reactions may include Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, the compound 3,4-亚甲二氧基苯胺 is reported to be a white to brown solid with a density of 1.332 g/cm3, a melting point of 39-41°C, and a boiling point of 144°C16mm Hg .

Scientific Research Applications

Anticancer Research

The compound’s structural features suggest potential anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Further studies are needed to validate its efficacy and safety for clinical use .

Metal Ion Sensing and Chelation

The compound’s functional groups make it suitable for metal ion sensing and chelation. It can selectively bind to specific metal ions (such as lead, copper, or zinc) due to its electron-rich aromatic rings and oxygen atoms. Researchers have explored its application as a sensor for detecting heavy metal pollution in water or as a chelating agent for metal detoxification .

Organic Electronics and Optoelectronics

The π-conjugated system in the compound’s structure suggests potential use in organic electronics. Researchers have investigated its properties as a semiconductor material for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its electron-donating and accepting moieties contribute to its charge transport capabilities .

Biological Activity Modulation

The compound’s resemblance to natural products (such as flavonoids) has led to studies exploring its biological activity modulation. Researchers have investigated its antioxidant, anti-inflammatory, and enzyme inhibition properties. Understanding its interactions with biological targets can guide drug design and development .

Photophysical Properties and Fluorescence

The compound exhibits interesting photophysical properties due to its aromatic rings and oxygen-containing groups. Researchers have studied its fluorescence behavior, quantum yield, and excited-state dynamics. Applications include fluorescent probes, imaging agents, and luminescent materials .

Polymer Chemistry and Material Science

The compound’s functional groups allow for polymerization and material synthesis. Researchers have explored its incorporation into polymer matrices, hydrogels, or nanoparticles. Potential applications include drug delivery systems, tissue engineering scaffolds, and responsive materials .

Future Directions

The future directions for these compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . They may also serve as a template for the design of new approaches with good simplicity, sensitivity, and selectivity for the detection of Pb2+ .

properties

IUPAC Name

3-[1,3-benzodioxol-5-yl-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-11-7-14(25)19(21(27)23(11)3)18(13-5-6-16-17(9-13)30-10-29-16)20-15(26)8-12(2)24(4)22(20)28/h5-9,18,25-26H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVBZXRCBNLPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC3=C(C=C2)OCO3)C4=C(C=C(N(C4=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

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